![molecular formula C10H19NO4PS2+ B14691491 N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine CAS No. 33997-61-4](/img/structure/B14691491.png)
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine is a complex organosulfur compound It features a unique structure that includes an ethoxymethyl group, a sulfanylidene group, and a phosphaniumyl group, all attached to an L-valine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine typically involves the condensation of ethoxymethyl sulfanyl compounds with L-valine derivatives. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfenamides, sulfinamides, and sulfonamides . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines. The process is designed to be efficient, environmentally friendly, and economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfinyl and sulfonyl groups back to sulfanyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂), and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve mild temperatures and solvents like methanol or acetonitrile .
Major Products
The major products formed from these reactions include sulfinamides, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for drug development.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine exerts its effects involves the interaction of its sulfanyl and phosphaniumyl groups with molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfenamides: These compounds share the sulfur-nitrogen bond and are used in similar applications.
Sulfinamides: These compounds have a similar structure but differ in the oxidation state of the sulfur atom.
Sulfonamides: These compounds are more oxidized forms and are widely used in pharmaceuticals.
Uniqueness
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine is unique due to its combination of an ethoxymethyl group, a sulfanylidene group, and a phosphaniumyl group attached to an L-valine backbone. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
33997-61-4 |
|---|---|
Molekularformel |
C10H19NO4PS2+ |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]sulfanyl-(ethoxymethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C10H18NO4PS2/c1-4-15-6-16(17)18-5-8(12)11-9(7(2)3)10(13)14/h7,9H,4-6H2,1-3H3,(H-,11,12,13,14)/p+1/t9-/m0/s1 |
InChI-Schlüssel |
AYLPSMHMHWEKCZ-VIFPVBQESA-O |
Isomerische SMILES |
CCOC[P+](=S)SCC(=O)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCOC[P+](=S)SCC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


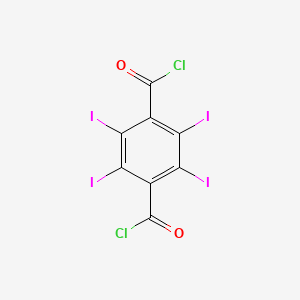
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
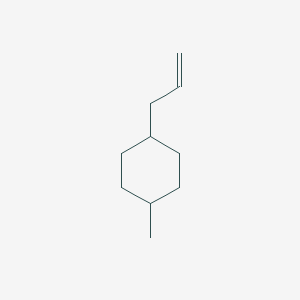
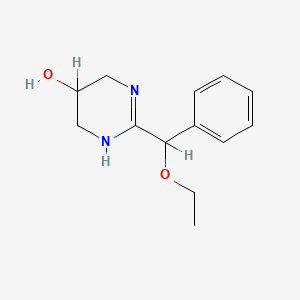
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
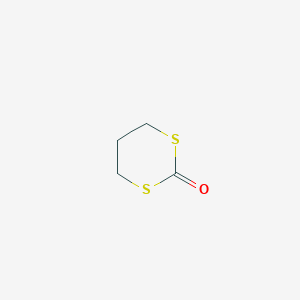
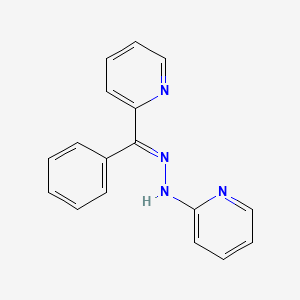
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)


